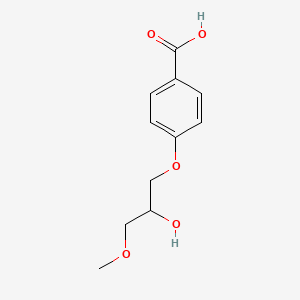

4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid

Description

4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid is a benzoic acid derivative featuring a propoxy side chain substituted with hydroxy (-OH) and methoxy (-OCH₃) groups at positions 2 and 3, respectively.

Properties

IUPAC Name |

4-(2-hydroxy-3-methoxypropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-15-6-9(12)7-16-10-4-2-8(3-5-10)11(13)14/h2-5,9,12H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKQQBSUVXHLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC1=CC=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424335 | |

| Record name | 4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3478-54-4 | |

| Record name | 4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid typically involves the reaction of a benzoic acid derivative with a suitable epoxide. One common method involves the reaction of 4-hydroxybenzoic acid with epichlorohydrin in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(2-oxo-3-methoxy-propoxy)-benzoic acid.

Reduction: Formation of 4-(2-hydroxy-3-methoxy-propoxy)-benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Hydroxy-4-methoxy Benzoic Acid (HMBA)

- Structure : Hydroxy at C2, methoxy at C4 .

- Biological Activity : Exhibits antidiabetic effects by restoring protein metabolism and reducing lipid peroxidation in streptozotocin-induced diabetic rats. It also shows hepatoprotective activity comparable to silymarin .

- Key Differences : Lacks the propoxy chain, resulting in lower molecular weight (MW: 168.15 g/mol) and altered lipophilicity. HMBA’s simpler structure may enhance bioavailability but limit membrane permeability compared to the target compound.

3,5-Dimethoxy-4-hydroxy Benzoic Acid

4-[(4-Hydroxy-3-methoxybenzylidene)amino]benzoic Acid (JP5)

Prop-2-ynyl 3-Methoxy-4-(prop-2-ynyloxy)benzoate

- Structure : Methoxy at C3 and propargyloxy (-O-C≡CH) at C4 .

- Synthesis : Prepared via alkylation of 4-hydroxy-3-methoxybenzoic acid with propargyl bromide.

- Key Differences : The ester group and propargyl substituents increase reactivity (e.g., susceptibility to hydrolysis) compared to the target compound’s carboxylic acid and hydroxy-methoxy propoxy chain.

Structural and Functional Analysis

Table 1: Structural and Functional Comparison

*Estimated based on structural formula.

Biological Activity

4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid, also known by its chemical name C11H14O5, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications in various fields such as medicine and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound features a benzoic acid core with a propoxy group substituted at the para position. This structural configuration is significant for its biological activity, influencing interactions with various biological targets.

Antioxidant Activity

Research has indicated that this compound exhibits notable antioxidant properties . In vitro studies have shown that this compound can scavenge free radicals and reduce oxidative stress markers in cellular models. For instance, it demonstrated a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls, suggesting its potential as a protective agent against oxidative damage .

Antiproliferative Effects

The compound has been evaluated for its antiproliferative activity against various cancer cell lines. In one study, it exhibited IC50 values ranging from 1.2 to 5.3 µM against several cancer types, including breast (MCF-7) and colon (HCT116) cancer cells. These results indicate that this compound may inhibit cancer cell growth effectively, positioning it as a candidate for further development in cancer therapeutics .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.2 |

| HCT116 | 3.7 |

| HEK 293 | 5.3 |

Antibacterial Activity

The antibacterial properties of this compound have also been explored. It showed selective activity against Gram-positive bacteria, particularly Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of approximately 8 µM. This suggests potential applications in treating infections caused by resistant bacterial strains .

The biological activity of this compound is thought to involve several mechanisms:

- Free Radical Scavenging : The hydroxyl and methoxy groups in its structure contribute to its ability to donate electrons, thereby neutralizing free radicals.

- Cell Cycle Arrest : The antiproliferative effects may be mediated through the induction of cell cycle arrest in cancer cells, leading to apoptosis.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cell signaling pathways critical for cancer cell survival and proliferation.

Study on Antioxidative Effects

In a study published in MDPI, researchers evaluated the antioxidative capacity of various derivatives of benzoic acid, including this compound. The findings revealed that this compound significantly outperformed standard antioxidants like BHT in scavenging assays, confirming its potential use as a natural antioxidant in food and pharmaceutical applications .

Cancer Cell Line Evaluation

Another significant study assessed the antiproliferative effects of this compound on multiple cancer cell lines. Results indicated that the compound not only inhibited cell growth but also triggered apoptotic pathways, highlighting its dual role as both an antiproliferative and pro-apoptotic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.